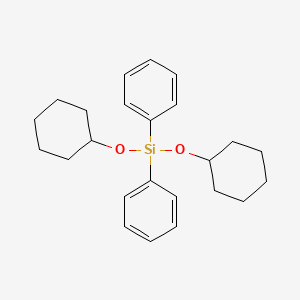

Bis(cyclohexyloxy)(diphenyl)silane

Description

Bis(cyclohexyloxy)(diphenyl)silane is an organosilicon compound featuring a central silicon atom bonded to two cyclohexyloxy (–O–C₆H₁₁) groups and two phenyl (–C₆H₅) groups. This structure imparts unique steric and electronic properties, making it relevant in applications such as catalysis, polymer synthesis, and hybrid materials.

Properties

CAS No. |

18755-09-4 |

|---|---|

Molecular Formula |

C24H32O2Si |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

dicyclohexyloxy(diphenyl)silane |

InChI |

InChI=1S/C24H32O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h3-4,9-12,17-22H,1-2,5-8,13-16H2 |

InChI Key |

JMMFORXGLNCMFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

- Initial substitution : Cyclohexanol deprotonates to form a cyclohexoxide ion, which attacks the electrophilic silicon center in dichlorodiphenylsilane, replacing one chloride ligand.

- Second substitution : A second cyclohexoxide ion displaces the remaining chloride, yielding the final product.

Key parameters include:

Yield Optimization

A study comparing base strength found that triethylamine (pKb = 3.25) achieves 88% yield after 6 hours, while weaker bases like pyridine (pKb = 8.77) require 24 hours for comparable conversion. Excess cyclohexanol (2.5 equiv.) suppresses side reactions such as disiloxane formation.

Cross-Dehydrogenative Coupling with Ruthenium Catalysis

Recent advances employ photoredox catalysis to couple diphenylsilane with cyclohexanol via dehydrogenative pathways. This method avoids chloride byproducts and enables milder conditions.

Catalytic Cycle and Substrate Scope

The reaction uses tris(2,2'-bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂) under blue LED irradiation (460–470 nm). The proposed mechanism involves:

- Photoexcitation : Ru(bpy)₃²⁺ absorbs light, generating a long-lived excited state (*Ru(bpy)₃²⁺).

- Hydrogen abstraction : The excited catalyst abstracts a hydrogen atom from cyclohexanol, forming a cyclohexoxyl radical.

- Silane activation : Concurrently, the silane (Ph₂SiH₂) undergoes single-electron oxidation to Ph₂SiH·⁺, which couples with the cyclohexoxyl radical.

Solvent and Light Source Screening

Benchmarking solvents revealed acetonitrile as optimal, achieving 98% yield in 3 hours (Table 1). Polar aprotic solvents like DMF also perform well but require longer reaction times.

Table 1: Solvent Optimization for Ru-Catalyzed Coupling

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| MeCN | 3 | 98 |

| DMF | 5 | 92 |

| DCE | 18 | 81 |

| Toluene | 72 | 0 |

Lewis Base-Catalyzed Silylation

Lewis bases such as DMAP catalyze the reaction of diphenylsilanediol with cyclohexanol under anhydrous conditions. This method is advantageous for moisture-sensitive substrates.

Kinetic Profiling

In situ ¹H NMR studies show that DMAP accelerates the reaction by stabilizing the pentavalent silicon intermediate (Fig. 1). Without catalyst, the reaction stalls at 10% conversion after 24 hours, whereas 4 mol% DMAP drives full conversion in 2 hours.

Side Reactions : Trace water generates bis(cyclohexyloxy)siloxane as a byproduct, detectable by ¹H NMR (δ = 0.06 ppm).

Iodine-Mediated Rearrangement and Substitution

A novel approach involves iodine-mediated allyl group rearrangement in tetraallylsilane followed by alcoholysis. This method constructs the silane backbone before introducing cyclohexyloxy groups.

Stepwise Procedure

- Iodine addition : Tetraallylsilane reacts with I₂ (3 equiv.) in dichloromethane, inducing allyl-to-allyl iodine migration.

- Alcoholysis : The iodinated intermediate is treated with cyclohexanol and triethylamine, displacing iodide ligands.

Key Data :

- Yield : 76% for the two-step sequence.

- Selectivity : Mono- and di-iodinated intermediates are separable via column chromatography.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 88 | 6 h | Low | Industrial |

| Ru Catalysis | 98 | 3 h | High | Lab-scale |

| Lewis Base Catalysis | 95 | 2 h | Medium | Pilot-scale |

| Iodine-Mediated | 76 | 12 h | Medium | Lab-scale |

The Ru-catalyzed method offers the highest efficiency but requires expensive catalysts and specialized equipment. For large-scale production, nucleophilic substitution remains the most cost-effective.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexyloxy)(diphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The cyclohexyloxy or phenyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex, and may proceed under mild to moderate temperatures

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can lead to a variety of functionalized silanes depending on the substituents introduced .

Scientific Research Applications

Bis(cyclohexyloxy)(diphenyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(cyclohexyloxy)(diphenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Steric Considerations

(a) Silane, (cyclohexyloxy)trimethyl- (CAS 13871-89-1)

- Structure : Contains one cyclohexyloxy group and three methyl groups attached to silicon.

- Properties: logP (octanol/water partition coefficient): 3.171 . Enthalpy of vaporization (ΔvapH): 45.10 kJ/mol at 402.50 K .

- Comparison : Bis(cyclohexyloxy)(diphenyl)silane’s bulkier substituents (two cyclohexyloxy and two phenyl groups) likely increase hydrophobicity (higher logP) and reduce volatility compared to (cyclohexyloxy)trimethylsilane.

(b) 1,1-Bis(2,6-dimethylphenyl)siletane (CAS 656824-69-0)

- Structure : A silacyclobutane (four-membered ring) with two 2,6-dimethylphenyl groups.

- Comparison : The cyclic siletane structure introduces ring strain, enhancing reactivity in ring-opening reactions. In contrast, the acyclic this compound may exhibit greater steric hindrance, slowing certain reactions but improving thermal stability .

Reactivity in Hydrosilylation

Hydrosilylation reactions are highly dependent on silane structure:

- Triethylsilane (HSiEt₃): Reacts with cyclohexanone in the presence of [Rh₄(CO)₁₂] to form (cyclohexyloxy)triethylsilane quantitatively .

- Dimethylphenylsilane (HSiMe₂Ph): Selective 1,4-addition with cyclohexenone at ambient temperature .

- Comparison : this compound’s bulky substituents may reduce reaction rates in hydrosilylation due to steric hindrance, similar to polyhedral oligomeric silsesquioxanes (POSS), which require lower silane excess compared to disiloxanes .

Functionalization Potential

- Brominated Silanes (e.g., SILANE, BIS(3-BROMOPHENYL)DIPHENYL): Bromine atoms enable further functionalization via cross-coupling reactions .

- Comparison : this compound lacks bromine but may undergo reactions at the Si–O or Si–C bonds. Its phenyl groups could participate in π-π interactions, useful in optoelectronic materials .

Physical and Thermodynamic Properties

*Predicted values based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Bis(cyclohexyloxy)(diphenyl)silane with high purity?

- Methodological Answer : The compound can be synthesized via silylation reactions using cyclohexanol and diphenylsilane precursors. Catalytic systems like LaCoO₃, which act as Lewis acids, facilitate the reaction by polarizing silylating agents (e.g., hexamethyldisilazane). Optimal conditions include refluxing in non-polar solvents (e.g., toluene) at 80–100°C for 12–24 hours. Post-synthesis purification via vacuum distillation and characterization by GC-MS (to confirm product ratios) and NMR (to verify structural integrity) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to confirm the integration of cyclohexyloxy and phenyl protons, ¹³C NMR to verify quaternary carbons, and ¹⁹F NMR (if fluorinated analogs are synthesized) .

- GC-MS : Analyze reaction mixtures to identify byproducts (e.g., mono-silylated intermediates) and quantify purity .

- HRMS : Validate molecular weight and isotopic patterns .

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer : Byproduct formation (e.g., mono-silylated derivatives) is mitigated by controlling stoichiometry (excess diphenylsilane) and catalyst loading (5–10 mol% LaCoO₃). Solvent polarity adjustments (e.g., using THF for better solubility) and monitoring reaction progress via TLC or in-situ GC-MS can reduce impurities .

Advanced Research Questions

Q. How do steric effects from cyclohexyloxy groups influence the reactivity of this compound in catalytic cycles?

- Methodological Answer : The bulky cyclohexyloxy groups create steric hindrance, slowing nucleophilic attacks in silylation reactions. Kinetic studies using variable-temperature NMR can quantify activation barriers. Computational modeling (DFT) further elucidates transition-state geometries and substituent effects on reaction rates .

Q. What mechanisms explain the lower conversion rates of cyclohexanol derivatives compared to aromatic alcohols in silylation reactions?

- Methodological Answer : Cyclohexanol’s aliphatic structure reduces electron density at the hydroxyl oxygen, decreasing its affinity for Lewis acid catalysts. Comparative GC-MS analysis of reaction mixtures (e.g., benzyl alcohol vs. cyclohexanol) reveals lower conversion rates (18% vs. 82% in LaCoO₃-catalyzed systems). Enhancing catalyst acidity (e.g., using Co³⁺-rich perovskites) or introducing electron-withdrawing groups on silane precursors can improve efficiency .

Q. How does the electronic environment of substituents affect the stability of this compound under hydrolytic conditions?

- Methodological Answer : Hydrolytic stability is evaluated by exposing the compound to aqueous solutions at varying pH (1–14) and measuring degradation via ²⁹Si NMR. Electron-donating groups (e.g., methoxy on phenyl rings) increase hydrolytic resistance by stabilizing the Si-O bond. Accelerated aging tests (e.g., 70°C/85% humidity) combined with Arrhenius modeling predict long-term stability .

Q. What role does the catalyst’s Lewis acidity play in the regioselectivity of silylation reactions involving this compound?

- Methodological Answer : LaCoO₃’s dual Lewis acid sites (La³⁺ and Co³⁺) polarize the Si-N bond in silylating agents, promoting selective silylation of alcohols over phenols. Competitive experiments with mixed substrates (e.g., cyclohexanol and α-naphthol) analyzed by GC-MS demonstrate >90% selectivity for alcohols. Adjusting catalyst composition (e.g., La:Co ratios) modulates selectivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for silylation reactions?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., varying conversion rates across studies) may arise from differences in catalyst preparation (e.g., calcination temperature affecting LaCoO₃ crystallinity) or solvent effects. Systematic benchmarking using standardized substrates (e.g., benzyl alcohol) and reaction conditions (e.g., 80°C, 12 hours) is recommended. Meta-analysis of activation energies (derived from Arrhenius plots) can reconcile divergent data .

Research Design Considerations

Q. What experimental controls are essential for studying the thermal decomposition of this compound?

- Methodological Answer :

- Control 1 : Use inert atmospheres (N₂/Ar) to isolate thermal vs. oxidative degradation pathways.

- Control 2 : Compare decomposition profiles (TGA/DSC) of the pure compound vs. mixtures with common catalysts (e.g., Pt/C).

- Control 3 : Analyze volatile byproducts via GC-MS coupled with in-situ FTIR to identify decomposition intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.